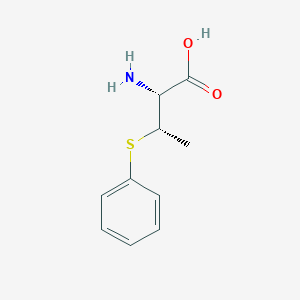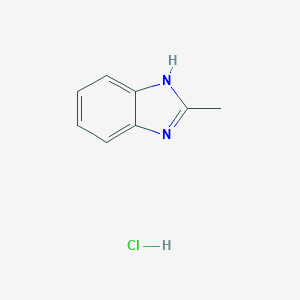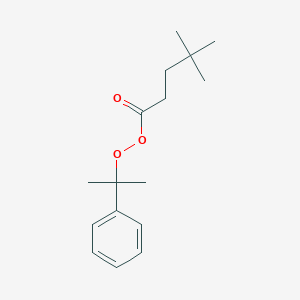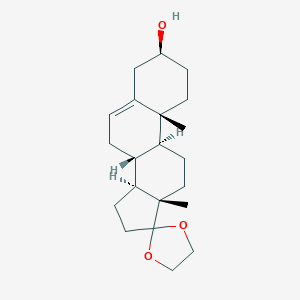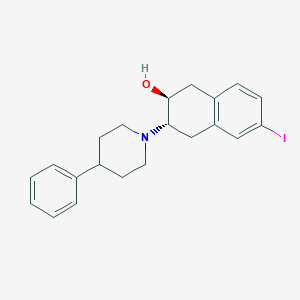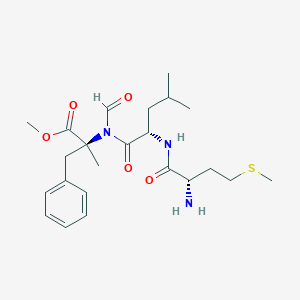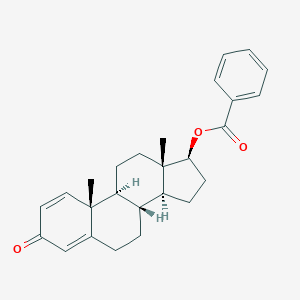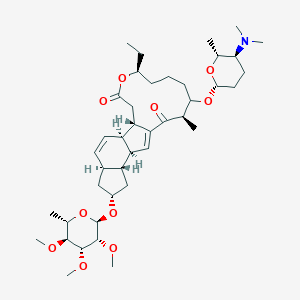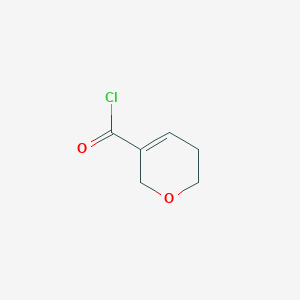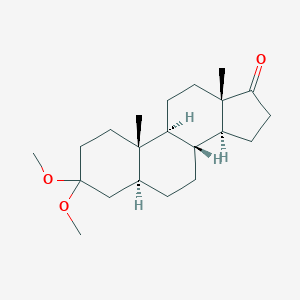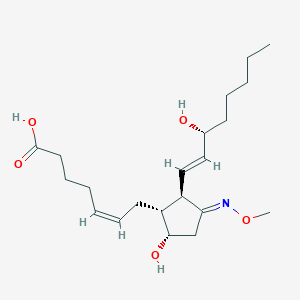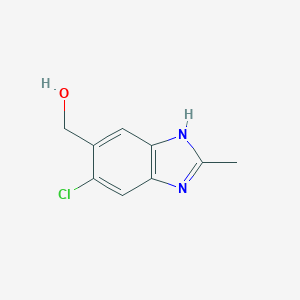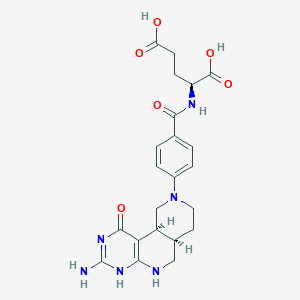
5,11-Methylenetetrahydro-5-deazahomofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Methylenetetrahydro-5-deazahomofolic acid, also known as MTH-H4folate, is a synthetic analog of folate that has been extensively studied for its potential use in cancer treatment and other medical applications. This molecule is structurally similar to natural folate, but it has a modified pteridine ring and lacks the C-5 and C-11 positions found in natural folate. In
Wirkmechanismus
5,11-Methylenetetrahydro-5-deazahomofolic acid exerts its effects through several mechanisms. One of the key mechanisms is its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting DHFR, 5,11-Methylenetetrahydro-5-deazahomofolic acid can prevent the growth and proliferation of cancer cells. In addition, 5,11-Methylenetetrahydro-5-deazahomofolic acid can also modulate the activity of other enzymes involved in folate metabolism, such as thymidylate synthase and methionine synthase.
Biochemical and Physiological Effects:
5,11-Methylenetetrahydro-5-deazahomofolic acid has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit DHFR, 5,11-Methylenetetrahydro-5-deazahomofolic acid can also enhance the activity of other enzymes involved in folate metabolism. This can lead to increased synthesis of DNA and RNA, as well as increased production of S-adenosylmethionine (SAM), a molecule that is important for methylation reactions in the body. 5,11-Methylenetetrahydro-5-deazahomofolic acid has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,11-Methylenetetrahydro-5-deazahomofolic acid in lab experiments is its high potency and specificity. 5,11-Methylenetetrahydro-5-deazahomofolic acid is a highly specific inhibitor of DHFR, and it has been shown to be more potent than other DHFR inhibitors. However, one limitation of using 5,11-Methylenetetrahydro-5-deazahomofolic acid in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5,11-Methylenetetrahydro-5-deazahomofolic acid. One area of interest is the development of new synthetic methods for producing 5,11-Methylenetetrahydro-5-deazahomofolic acid. Another area of interest is the exploration of new medical applications for 5,11-Methylenetetrahydro-5-deazahomofolic acid, such as in the treatment of neurological disorders. Additionally, there is a need for further research to elucidate the mechanisms of action of 5,11-Methylenetetrahydro-5-deazahomofolic acid and to better understand its biochemical and physiological effects.
Synthesemethoden
5,11-Methylenetetrahydro-5-deazahomofolic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the use of a modified pteridine ring that is coupled with a homocysteine molecule to form the core structure of 5,11-Methylenetetrahydro-5-deazahomofolic acid. This core structure is then further modified to create the final molecule.
Wissenschaftliche Forschungsanwendungen
5,11-Methylenetetrahydro-5-deazahomofolic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to enhance the efficacy of chemotherapy drugs. In addition to its potential use in cancer treatment, 5,11-Methylenetetrahydro-5-deazahomofolic acid has also been studied for its potential use in treating other diseases, such as cardiovascular disease and neurological disorders.
Eigenschaften
CAS-Nummer |
130985-82-9 |
|---|---|
Produktname |
5,11-Methylenetetrahydro-5-deazahomofolic acid |
Molekularformel |
C22H26N6O6 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(6aR,10aS)-3-amino-1-oxo-2,5,6,6a,7,8,10,10a-octahydropyrimido[4,5-h][2,6]naphthyridin-9-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H26N6O6/c23-22-26-18-17(20(32)27-22)14-10-28(8-7-12(14)9-24-18)13-3-1-11(2-4-13)19(31)25-15(21(33)34)5-6-16(29)30/h1-4,12,14-15H,5-10H2,(H,25,31)(H,29,30)(H,33,34)(H4,23,24,26,27,32)/t12-,14-,15-/m0/s1 |
InChI-Schlüssel |
MUNDNNLSVBKBJD-QEJZJMRPSA-N |
Isomerische SMILES |
C1CN(C[C@H]2[C@@H]1CNC3=C2C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1CN(CC2C1CNC3=C2C(=O)NC(=N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1CN(CC2C1CNC3=C2C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyme |
5,11-methylenetetrahydro-5-deazahomofolic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



